Sydnone, diphenyl-
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Overview
Description
Sydnone, diphenyl- is a heterocyclic compound with the chemical formula C₁₄H₁₀N₂O₂ . It belongs to the class of mesoionic compounds, which are characterized by their unique electronic structure that allows for delocalization of both positive and negative charges across the ring.
Preparation Methods
The synthesis of sydnone, diphenyl- typically involves the cyclodehydration of N-nitroso-N-phenylglycine with acetic anhydride . This reaction forms the sydnone ring structure. More recently, a mechanochemical approach using ball-milling techniques has been developed. This method is efficient, time-saving, and reduces the use of organic solvents . The ball-milling approach involves the direct activation of N3-phenylsubstituted sydnone, combining ball-milling and heating to achieve high conversion rates .
Chemical Reactions Analysis
Sydnone, diphenyl- undergoes various types of chemical reactions, including:
1,3-Dipolar Cycloaddition: This is one of the most common reactions involving sydnones.
Halogenation: Direct functionalization at the C4 position of N3-phenyl sydnone allows for halogenation, which can be used in cross-coupling reactions.
Substitution Reactions: Sydnones can undergo substitution reactions with various reagents to form different derivatives.
Scientific Research Applications
Sydnone, diphenyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of sydnone, diphenyl- involves its ability to participate in 1,3-dipolar cycloaddition reactions. This reaction mechanism allows sydnones to form stable products with various dipolarophiles, making them useful in organic synthesis . The mesoionic nature of sydnones contributes to their reactivity and stability, as the delocalized charges across the ring structure facilitate these reactions .
Comparison with Similar Compounds
Sydnone, diphenyl- can be compared to other mesoionic compounds such as:
Iminosydnones: These are aza-derivatives of sydnones and have similar biological activities.
Münchnones: Another class of mesoionic compounds with a similar structure but different reactivity.
Montréalones: These compounds share the mesoionic characteristic but have distinct chemical properties.
Sydnone, diphenyl- is unique due to its specific electronic structure and reactivity, which make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
3815-83-6 |
---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
3,4-diphenyloxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C14H10N2O2/c17-14-13(11-7-3-1-4-8-11)16(15-18-14)12-9-5-2-6-10-12/h1-10H |
InChI Key |
PGIGJNLLKIEZGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(ON=[N+]2C3=CC=CC=C3)[O-] |
Origin of Product |
United States |
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